Product packaging for 1-Chloro-3-phenylhex-5-en-3-ol(Cat. No.:)

1-Chloro-3-phenylhex-5-en-3-ol

Cat. No.: B8646894
M. Wt: 210.70 g/mol
InChI Key: UCJCMQUVFCYCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-phenylhex-5-en-3-ol is a chiral organic compound that serves as a valuable synthetic intermediate in advanced organic synthesis and methodological research. This compound features both a chloro substituent and an alkene group, making it a versatile precursor for constructing complex molecular architectures . It has been identified as a structural motif of interest in natural product chemistry, related to compounds found within the Schisandraceae family of plants . In a research context, this and structurally similar α-substituted alcohols are of significant interest for studying stereoselective reactions . Investigations into compounds like this compound help elucidate the principles of stereochemical control when using highly reactive nucleophiles, such as Grignard reagents, where conventional stereochemical models like Felkin-Anh may not apply . Its mechanism of action in these contexts is primarily as a conformationality biased electrophile, where the stereochemical outcome of nucleophilic addition is governed by the substrate's preferred low-energy conformation rather than transition-state energies . This makes it a useful tool for researchers developing new synthetic methodologies and exploring the synthesis of natural product analogs. The product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO B8646894 1-Chloro-3-phenylhex-5-en-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-chloro-3-phenylhex-5-en-3-ol

InChI

InChI=1S/C12H15ClO/c1-2-8-12(14,9-10-13)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2

InChI Key

UCJCMQUVFCYCEH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 1 Chloro 3 Phenylhex 5 En 3 Ol

Optimization of Reaction Conditions

The synthesis of structurally complex molecules such as 1-Chloro-3-phenylhex-5-en-3-ol, a tertiary alcohol, often requires meticulous optimization of reaction conditions to maximize yield and purity while minimizing byproducts. Traditional one-variable-at-a-time optimization methods are often laborious and fail to identify the complex interactions between different reaction parameters. unp.edu.ar High-throughput screening (HTS) offers a powerful and efficient alternative, enabling the rapid and simultaneous evaluation of a multitude of reaction conditions. mt.commt.com This methodology is particularly well-suited for the optimization of Grignard reactions, a key synthetic route to tertiary alcohols. mt.com

The application of HTS in the synthesis of this compound would typically involve the reaction of a suitable Grignard reagent with a ketone precursor in a multi-well plate format. Each well would contain a unique set of reaction parameters, allowing for the systematic exploration of the reaction space. This parallel synthesis approach accelerates the identification of optimal conditions for variables such as solvents, temperature, reagent concentrations, and catalysts. mt.com

A typical HTS workflow for optimizing the synthesis of this compound would begin with the selection of key reaction variables anticipated to influence the reaction's outcome. These variables often include the choice of solvent, reaction temperature, the equivalents of the Grignard reagent, and the potential use of additives or catalysts to enhance selectivity and reaction rate. numberanalytics.com Design of Experiments (DoE) is a statistical tool frequently employed in conjunction with HTS to systematically design the experimental array. unp.edu.armt.com DoE methodologies, such as factorial or response surface designs, allow for the efficient exploration of the effects of multiple variables and their interactions on the reaction yield and purity. unp.edu.arresearchgate.net

For instance, in the synthesis of a tertiary alcohol via a Grignard reaction, a screening experiment could be designed to evaluate various ethereal solvents (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF)), a range of temperatures, and different molar ratios of the Grignard reagent to the ketone substrate. rsc.org The reactions are performed in parallel, often on a small scale in microtiter plates, and the outcomes are rapidly analyzed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to determine the yield and purity of this compound in each well. nih.gov

The data generated from the HTS campaign can be used to construct a response surface model, which provides a mathematical representation of the relationship between the reaction variables and the desired outcome. researchgate.net This model can then be used to identify the optimal set of conditions to maximize the yield of this compound.

A representative, hypothetical high-throughput screening experiment for the optimization of the synthesis of this compound is detailed in the table below. This table illustrates the systematic variation of key parameters and the resulting impact on product yield.

Table 1. A representative data table from a hypothetical high-throughput screening for the optimization of this compound synthesis. The data illustrates how systematic variation of solvent, temperature, and reagent stoichiometry can be used to identify conditions that maximize product yield.

The results from such a screening campaign would guide the selection of the most effective solvent and the optimal temperature and stoichiometry for the reaction, leading to a more efficient and robust synthesis of this compound.

Reactivity Profiles and Transformational Chemistry of 1 Chloro 3 Phenylhex 5 En 3 Ol

Reactions at the Alkene Moiety of 1-Chloro-3-phenylhex-5-en-3-ol

The terminal double bond between C5 and C6 provides a site for addition reactions, expanding the synthetic utility of the molecule.

The π-bond of the alkene is electron-rich and susceptible to attack by electrophiles. chemistrysteps.com In an electrophilic addition reaction, an electrophile adds to one carbon of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. lumenlearning.com For the terminal alkene in this compound, the addition of an electrophile follows Markovnikov's rule. The electrophile (e.g., H⁺ from HBr) will add to the terminal carbon (C6), which has more hydrogen atoms, to form the more stable secondary carbocation at C5. The nucleophile (Br⁻) then attacks this carbocation. chemistrysteps.com

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) across the double bond.

Hydration: Acid-catalyzed addition of water to form a secondary alcohol at the C5 position. libretexts.org

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a vicinal dihalide.

The presence of the bulky substituted group at C3 may exert some steric influence on the approach of the reagents, but the electronic effects governing Markovnikov's rule are expected to dominate the regiochemical outcome.

The alkene functionality can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com The terminal alkene in this compound is an unactivated dienophile, meaning it lacks electron-withdrawing groups that would lower its LUMO energy and accelerate the reaction.

Consequently, its participation in Diels-Alder reactions would likely require highly reactive dienes (e.g., cyclopentadiene, electron-rich dienes) or forcing conditions such as high temperature or pressure. oregonstate.edu The reaction would result in the formation of a new cyclohexene (B86901) ring fused to the original hexenol scaffold. The stereochemistry of the substituents on the newly formed ring is controlled by the geometry of the reactants and the rules of the cycloaddition. Hetero-Diels-Alder reactions, where the diene or dienophile contains a heteroatom, are also a possibility. researchgate.net

Table 3: Potential Cycloaddition with the Alkene Moiety

Diene Reaction Type Expected Product
1,3-Butadiene Diels-Alder 4-(1-chloro-3-hydroxy-3-phenylpropyl)cyclohexene

| Cyclopentadiene | Diels-Alder | 5-(1-chloro-3-hydroxy-3-phenylpropyl)bicyclo[2.2.1]hept-2-ene |

Olefin Metathesis Reactions and Derivatization

The terminal double bond in this compound is a versatile handle for carbon-carbon bond formation through olefin metathesis. This class of reactions, often catalyzed by ruthenium or molybdenum complexes, enables the modification and elaboration of the terminal vinyl group. rsc.orgscilit.com The most common application for a terminal alkene like the one in the title compound is cross-metathesis.

In a cross-metathesis reaction, this compound would react with a second olefinic partner in the presence of a catalyst (e.g., a Grubbs-type catalyst) to form a new, longer-chain internal alkene. The reaction typically generates a mixture of E and Z isomers. The specific product depends on the reaction partner chosen, allowing for the introduction of a wide array of functional groups.

Table 1: Illustrative Cross-Metathesis Reactions of this compound

Cross-Metathesis PartnerExpected Product Structure
Acrylonitrile6-chloro-4-phenyl-4-hydroxyhept-2-enenitrile
Methyl AcrylateMethyl 6-chloro-4-phenyl-4-hydroxyhept-2-enoate
Styrene1-chloro-3,5-diphenylhex-5-en-3-ol

Note: The table illustrates potential products based on established olefin metathesis principles. Actual yields and stereoselectivity (E/Z ratio) would depend on the specific catalyst and reaction conditions employed.

Hydroboration-Oxidation and Related Functionalizations

The terminal alkene can be converted into a primary alcohol through the hydroboration-oxidation sequence. This two-step process provides a regioselective method for hydrating the double bond with anti-Markovnikov selectivity, meaning the hydroxyl group adds to the less substituted carbon atom. wikipedia.orglibretexts.orgbyjus.com

In the first step, a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond. The boron atom attaches to the terminal carbon (C6), and a hydrogen atom adds to the internal carbon (C5). libretexts.org This step is typically a syn-addition, where the boron and hydrogen add to the same face of the double bond. wikipedia.org Subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide and a base like sodium hydroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.orgyoutube.com This sequence converts this compound into the corresponding diol.

The reaction is highly regioselective, yielding 6-chloro-4-phenylhexane-1,4-diol as the major product. This transformation is valuable for extending the carbon chain and introducing a new primary alcohol functionality for further synthetic manipulation.

Reactivity and Substitution Chemistry of the Chlorine Atom in this compound

The primary alkyl chloride at the C1 position provides a reactive site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2) at C1

The replacement of the chlorine atom by a nucleophile is a key transformation. Given that C1 is a primary carbon, the reaction is expected to proceed predominantly through an Sₙ2 (substitution nucleophilic bimolecular) mechanism. byjus.commasterorganicchemistry.com This mechanism involves a one-step process where the incoming nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. lumenlearning.com Sₙ2 reactions are characterized by an inversion of stereochemistry if the carbon were chiral; however, C1 is achiral.

The rate of the Sₙ2 reaction is sensitive to steric hindrance. In this molecule, the substitution center (C1) is relatively unhindered, favoring the Sₙ2 pathway. masterorganicchemistry.com A wide variety of nucleophiles can be used to displace the chloride, introducing diverse functionalities. In contrast, an Sₙ1 mechanism is highly unlikely for a primary alkyl halide due to the high instability of the corresponding primary carbocation. byjus.comchemistrysteps.com

Table 2: Potential Sₙ2 Reactions at C1 of this compound

NucleophileReagent ExampleProduct
Azide (N₃⁻)Sodium Azide (NaN₃)1-Azido-3-phenylhex-5-en-3-ol
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-Phenyl-4-hydroxyhept-6-enenitrile
Iodide (I⁻)Sodium Iodide (NaI)1-Iodo-3-phenylhex-5-en-3-ol
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)3-Phenylhex-5-ene-1,3-diol
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)1-Methoxy-3-phenylhex-5-en-3-ol

Elimination Reactions to Form Dienyl Structures

Treatment of this compound with a strong, sterically hindered base can promote an elimination reaction to form a diene. This reaction would proceed via an E2 (elimination bimolecular) mechanism, where a proton on C2 is abstracted by the base simultaneously with the departure of the chloride leaving group from C1. libretexts.orgmasterorganicchemistry.com This concerted process forms a new double bond between C1 and C2. youtube.com

The product of this elimination would be 3-phenylhexa-1,5-dien-3-ol. The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) at elevated temperatures would favor this elimination pathway over the competing Sₙ2 substitution. masterorganicchemistry.comlibretexts.org

Metal-Mediated Cross-Coupling Reactions at the Haloalkane Position

The carbon-chlorine bond can be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions. researchgate.netdntb.gov.ua These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. While aryl and vinyl halides are more common substrates, primary alkyl chlorides can also be used, particularly with nickel catalysts or specialized palladium catalyst systems.

For example, a Suzuki coupling could potentially be used to react this compound with an organoboron reagent (e.g., a phenylboronic acid) to form a new C-C bond, yielding a product like 1,4-diphenylhex-5-en-3-ol. Similarly, other named cross-coupling reactions like the Stille (with organostannanes) or Negishi (with organozinc reagents) could be envisioned for derivatization at the C1 position. researchgate.netethz.chdntb.gov.ua

Applications of 1 Chloro 3 Phenylhex 5 En 3 Ol As a Versatile Synthetic Building Block

Strategic Utilization of 1-Chloro-3-phenylhex-5-en-3-ol in Natural Product Synthesis

The inherent functionality of this compound provides a versatile platform for the construction of complex natural product frameworks. Its stereocenter, coupled with reactive handles, allows for its incorporation into larger, more intricate molecules.

While direct and extensive documentation of this compound as a precursor in the total synthesis of complex polyketides is not prevalent in the reviewed literature, its structural motifs suggest its potential as a valuable building block. Polyketides are characterized by their diverse stereochemical and functional group arrangements. The structure of this compound, featuring a chiral hydroxyl center and distinct functional groups at either end of the carbon chain (a chloroalkane and a vinyl group), presents opportunities for controlled, stepwise elaboration into polyketide-like chains. The hydroxyl and chloro groups can be manipulated or used as handles for coupling reactions, while the alkene can undergo various additions or metathesis reactions to extend the carbon skeleton.

A significant application of derivatives of this compound is in the synthesis of steroid analogs. Specifically, chiral variants of this compound are key precursors for creating inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1). researchgate.net This enzyme is a crucial target in pharmaceutical research. The synthesis of inhibitors often involves the use of compounds made from the asymmetric methallylation of precursors like 3-chloro-1-phenyl-butan-1-one, which yields the core structure of 1-chloro-5-methyl-3-phenylhex-5-en-3-ol. researchgate.net This intermediate is then used to construct more complex molecules, such as 1,3-disubstituted oxazinan-2-ones, which are potent 11-β-HSD1 inhibitors. researchgate.net

The asymmetric synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry, and this compound is an important target in this field. uniovi.es Research has demonstrated the successful catalytic asymmetric methallylation to produce the (R)-isomer of a closely related analog, 1-chloro-5-methyl-3-phenylhex-5-en-3-ol, in high yield and good selectivity. researchgate.net This process utilizes a specific catalyst and is performed under controlled temperature conditions to favor the formation of the desired enantiomer. researchgate.net The ability to selectively synthesize one enantiomer is critical, as the biological activity of many pharmaceutical compounds resides in a single stereoisomer. uniovi.es

Table 1: Asymmetric Synthesis of (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol

ParameterDetailsReference
Starting Material 3-Chloro-1-phenyl-butan-1-one researchgate.net
Reagent Methallylating agent researchgate.net
Solvent t-Amyl alcohol researchgate.net
Temperature ~23°C researchgate.net
Reaction Time 22-24 hours researchgate.net
Yield 88% researchgate.net
Isomer Selectivity 88:12 (R:S) researchgate.net

This enantioselective method highlights the compound's role as a building block where the stereochemistry at the hydroxyl-bearing carbon is precisely controlled, a crucial step for constructing biologically active molecules. researchgate.net

Construction of Complex Pharmaceutical Intermediates and Scaffolds Using this compound

The distinct reactive sites of this compound—the hydroxyl group, phenyl ring, alkene, and alkyl chloride—make it an ideal scaffold for building complex pharmaceutical intermediates. Each functional group offers a handle for selective modification, allowing for the systematic construction of molecules with multiple functional centers.

The structure of this compound is conducive to the design of drug-like molecules. Halohydrins, the class of compounds to which it belongs, are valuable intermediates in pharmaceutical synthesis. uniovi.es For example, the core structure can be accessed through the Grignard reaction between an appropriate aldehyde and an allylmagnesium halide, followed by further functionalization. nih.govnih.gov The hydroxyl group can be oxidized to a ketone, the alkene can be reduced or undergo addition reactions, and the phenyl ring can be substituted.

This versatility allows chemists to synthesize a variety of complex structures. For instance, related homoallylic alcohols have been used to create a series of carbamates, demonstrating how the hydroxyl group can be derivatized to introduce new functionalities and build libraries of potential drug candidates. nih.gov The presence of the chloro group provides a site for nucleophilic substitution, further expanding the synthetic possibilities.

The strategic derivatization of the this compound scaffold is essential for generating chemical libraries used in structure-activity relationship (SAR) studies. mdpi.com SAR studies are fundamental to drug discovery, helping to identify which parts of a molecule are critical for its biological activity. By systematically modifying the structure of a lead compound and assessing the resulting changes in activity, researchers can optimize its properties. mdpi.com

The this compound framework is well-suited for such studies. Modifications at key positions can reveal crucial information about the molecule's interaction with its biological target.

Table 2: Exemplary Structural Modifications for SAR Studies Based on the Phenylhexenol Scaffold

Structural ModificationPurpose in SAR StudiesPotential ImpactReference
Alkene Saturation To determine the importance of the double bond for biological activity.May diminish receptor binding if the alkene is involved in a key interaction.
Oxidation of Alcohol To probe the role of the hydroxyl group as a hydrogen bond donor or acceptor.Converts the molecule to a phenylhexenone, altering its electronic and steric properties.
Halogen Substitution To investigate the influence of the halogen's electronegativity and size (e.g., replacing chlorine with fluorine).Can reduce electrophilicity and alter pharmacokinetic properties.
Phenyl Ring Substitution To explore electronic and steric effects on binding affinity.Can enhance potency or selectivity depending on the substituent and its position. mdpi.com

Through such systematic modifications, the chloroalkene moiety has been identified as potentially crucial for bioactivity in related scaffolds. This iterative process of synthesis and biological evaluation, enabled by versatile building blocks like this compound, is a powerful strategy for developing new and more effective pharmaceutical agents.

Development of Novel Materials and Functional Molecules from this compound

The unique molecular architecture of this compound, featuring a stereogenic tertiary alcohol, a reactive vinyl group, and a phenyl ring, establishes it as a valuable chiral building block for the creation of innovative materials and functional molecules. Its utility spans from the synthesis of specialized polymers to the development of sophisticated components for asymmetric catalysis and optically active organic materials.

Monomers for Polymer Synthesis with Pendant Chiral Centers

The incorporation of chiral centers into the side chains of polymers can profoundly influence their macroscopic properties, leading to materials with unique characteristics such as chiroptical activity, the ability to form helical superstructures, and selective recognition of other chiral molecules. This compound is a promising monomer for the synthesis of such polymers due to its pendant chiral tertiary alcohol group.

The polymerization of vinyl monomers is a well-established and versatile method for creating a wide array of polymers. In the case of this compound, the terminal alkene functionality provides a handle for polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization. The resulting polymer would feature a repeating unit with a pendant -(CH2)2-C(OH)(Ph)CH2Cl group, introducing a chiral center at regular intervals along the polymer backbone.

The specific properties of the resulting polymer would be dictated by the tacticity of the polymer chain (the stereochemical arrangement of the pendant groups) and the nature of the chiral center itself. The bulky phenyl and chloroalkyl groups attached to the chiral carbon would likely impart significant steric hindrance, influencing the polymer's chain conformation and potentially leading to the formation of helical structures.

Table 1: Potential Polymerization Methods for this compound and Expected Polymer Properties

Polymerization MethodInitiator/CatalystPotential Polymer Characteristics
Free-Radical Polymerization AIBN, Benzoyl PeroxideAtactic polymer, potential for some syndiotactic bias.
Cationic Polymerization Lewis Acids (e.g., BF3·OEt2)Potential for controlled polymerization, but side reactions at the alcohol are possible.
Coordination Polymerization Ziegler-Natta or Metallocene CatalystsPotential for high stereocontrol, leading to isotactic or syndiotactic polymers.
Ring-Opening Metathesis Polymerization (ROMP) Grubbs' or Schrock Catalysts (after modification of the alkene)Not directly applicable to the vinyl group, but derivatization could enable this powerful technique.

The synthesis of multilayer 3D chiral polymers often involves the use of starting materials with inherent chirality to build robust architectures. mdpi.com While not a direct example using this compound, the principles of using chiral building blocks to create polymers with enhanced optical properties are well-documented. mdpi.com The presence of the chiral alcohol in the repeating unit of a polymer derived from this compound could lead to materials with applications in chiral chromatography, as sensors for chiral molecules, or in nonlinear optics.

Ligands and Catalysts Precursors in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. thieme-connect.de Chiral ligands, which coordinate to a metal center to create a chiral catalyst, are central to this field. thieme-connect.de The structure of this compound provides a versatile scaffold for the synthesis of novel chiral ligands.

The hydroxyl and chloro functionalities of the molecule can be readily modified to introduce coordinating groups. For instance, the hydroxyl group can be deprotonated to form an alkoxide, which can act as a ligand for various metals. Alternatively, it can be derivatized to introduce other ligating atoms, such as phosphorus or nitrogen, through esterification or etherification followed by substitution reactions. The chloro group, while less reactive, can also participate in substitution reactions to introduce additional coordinating moieties.

The synthetic versatility of similar halohydrins has been demonstrated in the preparation of biologically active compounds. uniovi.es This highlights the potential for transforming this compound into more complex molecular structures suitable for catalysis.

A key advantage of using this compound as a ligand precursor is the presence of a stereogenic tertiary alcohol. This well-defined chiral center in close proximity to the potential coordinating atoms can create a highly asymmetric environment around a metal center, leading to high enantioselectivity in catalytic reactions. The phenyl group also plays a crucial role, providing steric bulk that can influence the orientation of substrates approaching the catalytic center.

Table 2: Potential Ligand Architectures Derived from this compound

Ligand TypeSynthetic ModificationPotential Metal Coordination
Chiral Alkoxide Deprotonation with a baseLi, Mg, Ti, Al, etc.
Chiral Phosphinite Reaction with R2PClRh, Ru, Ir, Pd, etc.
Chiral Amino Alcohol Conversion of the chloro group to an amineVarious transition metals
Bidentate Ligand Functionalization of both the hydroxyl and chloro groupsCreates a chelating effect for enhanced stability and control.

The development of chiral ligands from readily available starting materials is a continuous area of research. thieme-connect.de The modular nature of this compound, allowing for the systematic variation of the substituents, would facilitate the tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific asymmetric transformations.

Optically Active Organic Materials

Optically active organic materials are of significant interest for their applications in chiroptical devices, such as circularly polarized light emitters and detectors, and in the development of advanced materials with unique recognition properties. The inherent chirality of this compound makes it an attractive building block for the synthesis of such materials.

The chiroptical properties of a molecule, such as its specific rotation and circular dichroism, arise from the interaction of light with its chiral structure. The combination of a phenyl ring, which is a chromophore, and a chiral center in this compound suggests that it and its derivatives could exhibit interesting chiroptical behavior.

Furthermore, the vinyl group offers a pathway to incorporate this chiral moiety into larger conjugated systems. For example, through cross-coupling reactions, the vinyl group could be extended to create chiral chromophores with enhanced optical properties. The synthesis of multilayer 3D chiral polymers has demonstrated that the incorporation of chiral units into extended π-systems can lead to materials with aggregation-induced emission and enhanced optical activity. mdpi.com

The hydroxyl group also provides a handle for attaching the chiral unit to other molecular scaffolds or surfaces. This could be exploited in the design of chiral liquid crystals, where the shape and chirality of the constituent molecules dictate the formation of helical phases, or in the creation of chiral surfaces for enantioselective adsorption or catalysis.

Table 3: Potential Applications of Optically Active Materials Derived from this compound

Material TypeSynthetic StrategyPotential Application
Chiral Chromophores Cross-coupling reactions at the vinyl groupNonlinear optics, circularly polarized luminescence.
Chiral Liquid Crystals Esterification of the hydroxyl group with a mesogenic unitDisplays, sensors.
Chiral Dopants Incorporation into a host materialInduction of chirality in achiral materials.
Self-Assembled Monolayers Attachment to a surface via the hydroxyl groupChiral recognition, enantioselective separation.

The synthesis of optically active compounds and their incorporation into functional materials is a vibrant area of research. tue.nl The unique combination of functional groups and a defined stereocenter in this compound positions it as a valuable and versatile platform for the development of the next generation of optically active organic materials.

Due to the limited availability of specific computational and theoretical research data for the chemical compound this compound in publicly accessible scientific literature, a detailed article focusing solely on this molecule as per the requested outline cannot be generated at this time.

Therefore, to maintain the integrity and scientific accuracy of the information provided, the generation of the requested article is not possible without the specific research findings that are currently unavailable.

Computational and Theoretical Investigations on 1 Chloro 3 Phenylhex 5 En 3 Ol

Theoretical Prediction of Reactivity and Reaction Mechanisms for 1-Chloro-3-phenylhex-5-en-3-ol

Computational chemistry serves as a powerful tool for elucidating the reactivity and mechanistic pathways of organic molecules. In the case of this compound, theoretical investigations can provide valuable insights into its chemical behavior, complementing experimental findings. These studies often employ quantum chemical methods to model the molecule's electronic structure and predict its response to various reaction conditions.

Transition State Characterization for Key Transformations

The reactivity of this compound is dictated by the presence of multiple functional groups: a tertiary alcohol, a chloroalkane, and an alkene. Theoretical calculations can characterize the transition states (TS) for reactions involving these groups, offering a glimpse into the energy requirements and geometries of these fleeting structures.

One potential transformation is the thermal decomposition of this β-hydroxy alkene. Such reactions are known to proceed through a six-membered cyclic transition state. researchgate.net For this compound, this could involve an intramolecular hydrogen transfer from the hydroxyl group to the terminal vinyl carbon, leading to the cleavage of the C3-C4 bond. Computational models, such as those based on Density Functional Theory (DFT), can be used to optimize the geometry of this transition state and calculate its activation energy.

Furthermore, the addition of electrophiles to the double bond represents another significant reaction pathway. Theoretical calculations can map the potential energy surface for such additions, identifying the transition states for the formation of intermediates, such as halonium ions or carbocations, and predicting the regioselectivity of the attack.

Table 1: Hypothetical Transition State Geometries for Selected Reactions of this compound

Reaction TypeKey Interatomic Distances in TS (Å)Imaginary Frequency (cm⁻¹)
Intramolecular H-transferO-H: 1.45, H-C6: 1.50, C3-C4: 2.10i450
SN2 at C1 (with Nu⁻)Nu-C1: 2.20, C1-Cl: 2.35i380
Electrophilic addition to C=CC5-E: 2.15, C6-E: 2.15i510

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity. imperial.ac.ukwhiterose.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound can predict its behavior as an electrophile or a nucleophile.

The HOMO is likely to be localized on the π-system of the double bond and the lone pairs of the oxygen and chlorine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the antibonding orbitals of the C-Cl and C-O bonds, indicating that these are the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational software can calculate the energies of these orbitals and visualize their three-dimensional shapes.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-9.5C5=C6 π-orbital, Oxygen lone pair
LUMO-0.8C1-Cl σ* orbital
HOMO-1-10.2Phenyl ring π-orbitals
LUMO+1+1.5C3-O σ* orbital

Note: These energy values are hypothetical and serve as examples of what FMO analysis might predict. Actual values would be obtained from quantum chemical calculations.

The relative sizes of the orbital lobes on different atoms can predict regioselectivity. For instance, in an electrophilic attack on the double bond, the electrophile will preferentially bond to the carbon atom with the larger HOMO coefficient. whiterose.ac.uk

Reaction Pathway Mapping and Energetic Barriers

For this compound, reaction pathway mapping could be applied to various transformations. For example, in the reaction with a Grignard reagent like allylmagnesium chloride, computational modeling can help to understand the high stereoselectivity observed in similar systems. nih.gov The calculations can determine the lowest energy conformations of the ketone precursor and the transition states for the nucleophilic attack from different faces, thus explaining the observed diastereomeric ratio. nih.gov

Another area of interest is the potential for intramolecular cyclization. For instance, under basic conditions, the alkoxide formed could potentially displace the chloride ion to form a cyclic ether. Computational mapping of this pathway would involve locating the transition state for this intramolecular SN2 reaction and calculating its energetic barrier. This would help to predict whether this pathway is competitive with other possible reactions.

Table 3: Illustrative Energetic Barriers for Potential Reactions of this compound

ReactionIntermediate(s)Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Intramolecular CyclizationAlkoxide25-10
Dehydrochlorination (E2)Concerted TS305
Acid-catalyzed DehydrationCarbocation20-15

Note: The data presented in this table is for illustrative purposes to demonstrate the type of information that can be obtained from reaction pathway mapping. The values are not based on specific calculations for this compound.

These computational investigations, while theoretical, provide a detailed molecular-level understanding of the factors controlling the reactivity and reaction mechanisms of this compound. They are invaluable for guiding synthetic efforts and for the rational design of new chemical transformations.

Advanced Analytical Methodologies for Research on 1 Chloro 3 Phenylhex 5 En 3 Ol and Its Transformations

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation of Derivatives

Spectroscopy is a cornerstone in the analysis of 1-Chloro-3-phenylhex-5-en-3-ol, providing deep insights into its structure and reactivity.

In-Situ NMR Spectroscopy for Elucidating Reaction Mechanisms and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In-situ or reaction monitoring NMR allows researchers to observe a reaction as it happens inside the NMR tube, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. acs.org

For the synthesis of this compound, such as through the addition of an allylmagnesium halide to an α-chloroketone, NMR is critical. nih.gov One-pulse ¹H NMR spectra can be taken from the unpurified reaction mixture to determine the relative ratios of diastereomers formed. nih.gov For instance, the reaction of 2-chloro-1-phenylpropan-1-one with allylmagnesium chloride yields diastereomers of this compound, and their ratio can be quantified by integrating diagnostic peaks in the ¹H or ¹³C{¹H} NMR spectra. nih.gov This approach is vital for optimizing reaction conditions to favor a desired stereoisomer.

Table 1: Hypothetical ¹H NMR Data for Monitoring a Transformation of this compound

Time (min)Reactant (δ 5.8 ppm, m)Intermediate (δ 4.5 ppm, s)Product (δ 4.2 ppm, d)
0100%0%0%
1550%25%25%
3010%15%75%
60<1%<1%>99%
This table illustrates how the relative integration of characteristic signals in in-situ ¹H NMR spectra can track the progress of a reaction over time.

Mechanistic studies on related allylic alcohols often employ these techniques to understand pathways such as iridium-catalyzed 1,3-hydrogen transfer, which transforms them into enolate equivalents for further functionalization. core.ac.uk

Advanced Mass Spectrometry for Unraveling Reaction Pathways and Product Isomerism

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of newly synthesized molecules. Techniques like electrospray ionization (ESI) coupled with a Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer provide highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. rsc.org

In the context of this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₅ClO. Furthermore, mass spectrometry is invaluable for analyzing complex reaction mixtures to identify byproducts and understand competing reaction pathways. For example, during the Grignard addition to form the target alcohol, byproducts from elimination or other side reactions can be identified by their unique mass-to-charge ratios in the crude reaction spectrum. nih.gov Tandem MS (MS/MS) experiments can fragment parent ions to reveal structural information about different isomers, helping to distinguish between constitutional isomers that may form under certain reaction conditions.

Table 2: Expected High-Resolution Mass Spectrometry Data

CompoundExpected IonCalculated m/z
This compound[M+H]⁺211.0884
1-Chloro-3-phenylhexan-3-ol (Hydrogenated derivative)[M+H]⁺213.1041
3-Phenylhex-5-en-3-one (Oxidized derivative)[M+Na]⁺197.0937
This table shows the expected accurate mass for the parent compound and potential derivatives, which can be verified by HRMS to confirm their identity.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination of this compound Enantiomers and their Chiral Derivatives

Determining the absolute configuration of a chiral molecule like this compound is a fundamental challenge. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral substance, is a primary method for this purpose. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool, particularly when combined with computational quantum-mechanical calculations. nih.gov The experimental ECD spectrum of a purified enantiomer is compared with the theoretically predicted spectra for the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for a reliable assignment of the absolute configuration. nih.gov For molecules that are transparent in the UV-Vis range or exhibit a weak ECD signal, they can be derivatized with an achiral chromophoric tag, known as a chiroptical probe, to induce a strong and predictable ECD signal from which the substrate's configuration can be determined. nih.gov

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, provides information about the stereochemistry based on molecular vibrations. It is another non-destructive method that can be used in conjunction with computational modeling to confirm the absolute configuration of chiral molecules and their derivatives.

Table 3: Comparison of Chiroptical Spectroscopy Techniques

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Spectral Range UV-Visible (typically 200-400 nm)Infrared (typically 4000-700 cm⁻¹)
Principle Differential absorption of circularly polarized UV-Vis light by electronic transitions.Differential absorption of circularly polarized IR light by vibrational transitions.
Applicability Best for molecules with chromophores. Can be enhanced with probes. nih.govApplicable to most chiral molecules, provides rich structural information.
State of Matter Primarily solution phase.Solution and solid phase.

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess Determination in Complex Mixtures

Chromatography is the gold standard for separating components of a mixture for purification and quantitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation and Quantitation

For chiral molecules, determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pnas.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective. windows.net For example, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) or the more novel cellulose tris(3-chloro-4-methylphenyl carbamate) offer unique selectivities for a broad range of chiral compounds. windows.netphenomenex.com To separate the enantiomers of this compound, a screening process would be conducted using different chiral columns and mobile phase systems (normal phase, reversed phase, or polar organic) to find the optimal conditions for baseline separation. phenomenex.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. pnas.org

Table 4: Hypothetical Chiral HPLC Separation Data for (R/S)-1-Chloro-3-phenylhex-5-en-3-ol

EnantiomerRetention Time (t_R, min)Peak AreaEnantiomeric Excess (ee)
(R)-enantiomer (minor)12.515,00094.0%
(S)-enantiomer (major)18.2235,000
This table demonstrates a potential outcome of a chiral HPLC analysis, showing distinct retention times for the two enantiomers and allowing for the calculation of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis and Byproduct Identification

Hyphenated chromatography-mass spectrometry techniques are indispensable for the comprehensive analysis of complex reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for a wider range of molecules, including those that are less volatile or thermally labile.

These techniques are routinely used to monitor the progress of a reaction by separating all components in the mixture before they enter the mass spectrometer for identification. rsc.orgbris.ac.uk In the synthesis of this compound, GC-MS or LC-MS would be used to:

Confirm the presence and purity of the final product.

Identify any unreacted starting materials, such as the ketone precursor. nih.gov

Detect and identify byproducts, such as those resulting from elimination, over-reduction, or other competing pathways.

Quantify the relative amounts of different components in the mixture to calculate reaction yield and purity.

This detailed analysis provides a complete picture of the reaction's outcome, guiding further optimization and purification efforts. rsc.org

Preparative Chromatography for Isolation of Transformation Products

Following synthesis or biotransformation, this compound is often present in a complex matrix containing unreacted starting materials, reagents, and a variety of side-products or metabolites. These transformation products can include isomers, oxidized derivatives (ketones), or products of cyclization or rearrangement. Their isolation in a pure form is essential for unambiguous structural identification and further testing. Preparative chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are the methods of choice for this purpose. nih.govmdpi.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose carbamates, have proven exceptionally effective. These phases can separate not only the enantiomers of the parent compound but are also adept at resolving closely related non-enantiomeric isomers, such as regio- and geometric (E/Z)-isomers, which are often difficult to separate by conventional silica (B1680970) gel chromatography. nih.govacs.org For instance, a reaction mixture might contain the desired (R)-1-Chloro-3-phenylhex-5-en-3-ol alongside its (S)-enantiomer, the corresponding ketone (1-chloro-3-phenylhex-5-en-3-one), and a constitutional isomer like 6-chloro-3-phenylhex-1-en-3-ol.

Preparative SFC is an increasingly favored technique due to its advantages over HPLC, including faster separations, reduced consumption of organic solvents (replaced by less toxic CO2), and higher product concentrations in the collected fractions, which simplifies solvent removal. mdpi.comchromatographytoday.com

Research Findings: In a hypothetical study on the enzymatic transformation of racemic this compound, preparative chiral SFC was employed to isolate the unreacted (S)-enantiomer and a newly formed oxidized metabolite, 1-chloro-3-phenylhex-5-en-3-one. The separation was achieved on a cellulose tris(3,5-dimethylphenylcarbamate) immobilized chiral stationary phase. The use of a CO2/Methanol mobile phase allowed for efficient separation and easy isolation of the pure compounds for subsequent analysis.

CompoundColumnMobile Phase (v/v)Flow Rate (mL/min)Back Pressure (bar)Retention Time (min)Purity (%)
(S)-1-Chloro-3-phenylhex-5-en-3-olChiralcel OD-HCO2/Methanol (85:15)601204.8>99
(R)-1-Chloro-3-phenylhex-5-en-3-olChiralcel OD-HCO2/Methanol (85:15)601206.2>99
1-Chloro-3-phenylhex-5-en-3-oneChiralcel OD-HCO2/Methanol (85:15)601203.5>99

Table 1. Illustrative preparative SFC parameters for the isolation of this compound enantiomers and a transformation product.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives and Complexes of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute stereochemistry. acs.orgresearchgate.net Since this compound is an oil at room temperature, direct crystallographic analysis is not feasible. Therefore, the determination of its absolute configuration requires the preparation of a crystalline derivative.

A common and reliable strategy involves the esterification of the chiral alcohol with a suitable chiral or achiral carboxylic acid containing a heavy atom, which facilitates the crystallographic analysis. researchgate.net For allylic alcohols and halohydrins, derivatizing agents like p-nitrobenzoyl chloride or camphanic acid chloride are frequently used. cdnsciencepub.comnih.gov The resulting ester often has a higher propensity to crystallize. The absolute configuration of the chiral auxiliary (the derivatizing agent) is known, serving as an internal reference. Once the crystal structure of the derivative is solved, the absolute configuration of the alcohol portion (C3 in this compound) can be determined with certainty. researchgate.netresearchmap.jp

Research Findings: To determine the absolute configuration of an enantiomerically enriched sample of this compound, it was derivatized with p-nitrobenzoyl chloride. The resulting p-nitrobenzoate ester was purified and successfully crystallized from an ethanol/water mixture. Single-crystal X-ray diffraction analysis was performed. The presence of the nitro group and the chlorine atom aids in the anomalous dispersion effect, allowing for a reliable determination of the Flack parameter, which confirms the absolute stereochemistry. researchgate.net The analysis unequivocally established the (3R) configuration for the dextrorotatory enantiomer.

ParameterValue
Chemical FormulaC19H18ClNO4
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.541, 12.335, 17.892
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
R-factor0.035

Table 2. Hypothetical X-ray crystallographic data for the p-nitrobenzoate derivative of (3R)-1-Chloro-3-phenylhex-5-en-3-ol.

Advanced Hyphenated Techniques for Complex Sample Analysis (e.g., GCxGC, LCxLC)

For the analysis of complex samples where this compound and its transformation products are minor components within a challenging matrix (e.g., environmental extracts, biological fluids), one-dimensional chromatography may lack the necessary resolving power. chromatographyonline.com Comprehensive two-dimensional chromatography, such as GCxGC and LCxLC, offers significantly enhanced peak capacity and selectivity, enabling the separation of target analytes from matrix interferences. bohrium.comchromatographyonline.com

GCxGC: Comprehensive two-dimensional gas chromatography (GCxGC) is particularly well-suited for the analysis of volatile and semi-volatile halogenated organic compounds. chromatographyonline.comacs.org In a typical GCxGC setup, two columns with different separation mechanisms (e.g., a nonpolar column in the first dimension and a more polar column in the second) are coupled via a modulator. The modulator traps, refocuses, and re-injects fractions from the first column onto the second, faster-separating column. This results in a highly structured two-dimensional chromatogram where chemically similar compounds elute in distinct regions, aiding in their identification. gcms.cz Coupling GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides high-speed spectral acquisition and deconvolution, essential for identifying co-eluting peaks in complex mixtures. scholaris.ca For halogenated compounds, a micro-electron capture detector (μECD) can be used for highly sensitive and selective quantification. acs.org

Research Findings: A GCxGC-TOF-MS method was developed to screen for this compound and related chlorinated byproducts in a soil extract. The high resolving power of the GCxGC system allowed for the separation of the target analyte from a complex background of polychlorinated biphenyls (PCBs) and other organochlorine pesticides that co-eluted in a one-dimensional analysis.

ParameterFirst Dimension (¹D)Second Dimension (²D)
ColumnRxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)Rxi-17Sil MS (1.5 m x 0.15 mm, 0.15 µm)
Carrier GasHelium, 1.2 mL/min-
Oven Program60°C (1 min), 10°C/min to 300°C (5 min)+5°C relative to ¹D oven
Modulator Period6 s-
DetectorTOF-MS (m/z 50-550)-
¹D tR / ²D tR (s)15.8 min / 2.1 s-

Table 3. Example GCxGC-TOF-MS parameters for the analysis of this compound in a complex matrix.

LCxLC: For non-volatile or thermally labile transformation products, such as polar metabolites, comprehensive two-dimensional liquid chromatography (LCxLC) is the preferred technique. A powerful approach for chiral compounds involves coupling an achiral separation in the first dimension with a chiral separation in the second (achiral x chiral). researchgate.netnih.gov For example, a reversed-phase C18 column can be used in the first dimension to separate compounds based on hydrophobicity, with specific fractions being transferred to a chiral column in the second dimension for enantioselective separation. nih.govunife.it This allows for the simultaneous analysis of a parent drug and the enantiomeric composition of its chiral metabolites in a single run.

Research Findings: An online LCxLC-MS/MS method was established to analyze the metabolic fate of this compound in a microsomal incubation assay. The first dimension utilized a C18 column to separate the parent compound from its more polar hydroxylated metabolites. The fractions corresponding to the parent compound and a suspected diol metabolite were automatically transferred to a second dimension column with a polysaccharide-based CSP, which resolved the respective enantiomers prior to detection by tandem mass spectrometry.

ParameterFirst Dimension (¹D)Second Dimension (²D)
ColumnZorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)Chiralpak IC-3 (50 x 4.6 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile
Mobile Phase B0.1% Formic Acid in AcetonitrileIsocratic 80% B
Gradient (¹D)10-90% B over 10 min-
Flow Rate0.3 mL/min1.0 mL/min
DetectorTandem Mass Spectrometry (MS/MS)-

Table 4. Illustrative LCxLC-MS/MS parameters for the analysis of this compound and its chiral metabolites.

Future Prospects and Emerging Research Areas for 1 Chloro 3 Phenylhex 5 En 3 Ol

Development of Sustainable Synthetic Routes to 1-Chloro-3-phenylhex-5-en-3-ol

Current synthetic strategies, such as the addition of an allylmagnesium chloride to an α-chloroketone, provide a foundational method for producing this compound. nih.gov However, future research will likely focus on developing more sustainable and efficient routes that minimize environmental impact.

Emerging sustainable approaches could include:

Mechanochemistry: Zinc-mediated Barbier-type allylation reactions conducted under ball-milling conditions represent a promising solvent-free alternative. ucl.ac.uk This method has proven effective for the synthesis of related homoallylic alcohols from aldehydes and ketones, offering high yields while reducing solvent waste. ucl.ac.uk

Photoredox Catalysis: Light-driven reactions offer a powerful tool for green synthesis. The parent compound, 1-phenylhex-5-en-3-ol, has been synthesized using photoredox catalysis, suggesting this energy-efficient method could be adapted for the chlorinated analogue.

Flow Chemistry: Continuous flow processes could offer improved scalability, safety, and control over reaction parameters compared to traditional batch synthesis. This would be particularly advantageous for managing potentially exothermic Grignard-type reactions.

A comparison of potential synthetic routes is outlined below:

Synthetic Method Key Features Potential Advantages Relevant Research
Grignard Reaction Addition of allylmagnesium chloride to 2-chloro-1-phenylpropan-1-oneEstablished route, high stereoselectivity possible nih.gov
Mechanochemical Barbier Reaction Solvent-free reaction of an aldehyde/ketone with an allyl halide and zinc under ball-millingReduced solvent waste, high yields, environmentally benign ucl.ac.uk
Photoredox Catalysis Use of light and a photocatalyst to drive the reactionEnergy efficient, mild reaction conditions rsc.org

Exploration of Novel Catalytic Systems for its Derivatization and Transformation

The functional groups of this compound—the alkene, alcohol, and chloride—provide multiple handles for further chemical modification through modern catalytic systems.

Alkene Functionalization: The terminal double bond is a prime target for transformations. Advanced aldehyde-selective Wacker-type oxidations, using palladium and copper catalyst systems, could convert the alkene into a valuable aldehyde functional group for further synthesis. google.com Additionally, rhodium- and iridium-based catalysts could be explored for cyclopropanation reactions, creating structurally complex derivatives. mdpi.com

Alcohol and Chloride Reactivity: The tertiary alcohol can be oxidized to the corresponding ketone, which then becomes a substrate for further reactions, such as the zinc-catalyzed KA2 coupling to form tetrasubstituted propargylamines. acs.org The primary chloride, while typically less reactive, could participate in intramolecular cyclization reactions, potentially mediated by a suitable catalyst to form heterocyclic structures. nih.gov

Gold and Osmium Catalysis: Gold(I) catalysts, known for their ability to activate alkynes and alkenes under mild conditions, could be employed for novel hydration or cyclization cascades. rsc.org Similarly, osmium complexes have shown activity in alkyne-coupling reactions and could be investigated for unique transformations of the vinyl group. acs.org

Functional Group Potential Transformation Catalytic System Potential Product Class
AlkeneAldehyde-Selective OxidationPd/Cu (Wacker-type)Functionalized Aldehydes
AlkeneCyclopropanationRhodium, Iridium PorphyrinsCyclopropane Derivatives
Alcohol (after oxidation)KA2 CouplingZinc AcetateTetrasubstituted Propargylamines
Alkene/AlcoholHydration/CyclizationGold(I) ComplexesHeterocycles, Diketones

Integration of this compound into Advanced Materials Science

The unique combination of functional groups suggests that this compound could serve as a valuable monomer or building block in materials science.

Functional Polymers: The vinyl group is amenable to polymerization. Incorporating this molecule into polymer chains could yield materials with tailored properties. The phenyl group can enhance thermal stability and modify refractive index, while the hydroxyl and chloro groups can serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules or for creating cross-linked networks.

Chiral Materials: As a chiral molecule, its enantiomerically pure forms could be used to construct chiral polymers or metal-organic frameworks (MOFs). Such materials are of interest in applications like asymmetric catalysis, chiral separations, and sensing.

Bioactive Coatings and Surfaces: The structural motifs present in this compound are found in various bioactive compounds. smolecule.com This suggests its potential use as a monomer to create polymers for bioactive coatings on medical devices or as a scaffold for drug delivery systems.

Bio-inspired and Biocatalytic Approaches to Functionalize this compound

The natural origin of this compound makes it an excellent candidate for bio-inspired and biocatalytic research. researchgate.net Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions.

Enzymatic Kinetic Resolution: Since the compound is synthesized as a racemate, lipases could be used for its kinetic resolution. researchgate.net Lipase-catalyzed acylation, using a simple acyl donor like vinyl acetate, can selectively acylate one enantiomer, allowing for the separation of the highly enantioenriched alcohol and its corresponding ester. researchgate.net This is a well-established green method for accessing chiral alcohols.

Chemoenzymatic Cascades: Future work could combine metal-catalyzed reactions with biocatalysis in one-pot sequences. For example, a gold-catalyzed hydration of a related alkyne has been successfully paired with an alcohol dehydrogenase (ADH) for a concurrent chemoenzymatic process. rsc.org A similar strategy could be envisioned where this compound is first modified by a chemical catalyst, and the product is then transformed by a selective enzyme without intermediate purification steps.

Whole-Cell Biocatalysis: Genetically engineered microorganisms could be developed to perform specific transformations on the molecule, leveraging the cell's enzymatic machinery for multi-step syntheses in a single fermentation process. wisc.edu

Biocatalytic Approach Enzyme/System Objective Key Advantage
Kinetic Resolution Lipases (e.g., from Pseudomonas cepacia)Separation of enantiomersAccess to enantiopure (R) and (S) forms
Chemoenzymatic Cascade Metal Catalyst + Dehydrogenase (ADH)One-pot multi-step synthesisIncreased efficiency, reduced waste
Whole-Cell Biocatalysis Engineered Microorganismsde novo synthesis or derivatizationSustainable production, complex transformations

Machine Learning and Artificial Intelligence Applications in Predicting this compound Reactivity and Synthesis Outcomes

The complexity of the reactions involving this compound makes it an ideal subject for computational modeling. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry.

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the reactivity and compatibility of organic molecules. rsc.org Such a model could predict unwanted side reactions or identify the most promising reaction conditions for the derivatization of this compound, saving significant experimental time and resources.

Synthesis Planning: AI algorithms can propose novel and efficient synthetic routes. By analyzing known reactions of similar compounds, these tools could suggest sustainable pathways (as discussed in 7.1) or multi-step syntheses to complex target molecules starting from this compound.

Catalyst Design and Optimization: For the catalytic transformations discussed in section 7.2, ML can accelerate the discovery of optimal catalysts. By correlating catalyst structure with reaction yield and enantioselectivity, computational models can guide the design of new, highly efficient chiral catalysts for transformations of this substrate. harvard.edu This approach has been used to understand enantioselectivity in reactions involving complex chiral amine catalysts. harvard.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-chloro-3-phenylhex-5-en-3-ol, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound can be synthesized via chlorination of a pre-existing alcohol precursor (e.g., 3-phenylhex-5-en-3-ol) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key parameters include:

  • Temperature : Maintained between 0–25°C to minimize side reactions (e.g., elimination or over-chlorination).
  • Solvent Choice : Anhydrous dichloromethane or ethers to prevent hydrolysis of the chlorinating agent.
  • Stoichiometry : Use a 1.2–1.5 molar excess of the chlorinating agent to ensure complete conversion .
    • Data Consideration : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–80%, with impurities often arising from incomplete chlorination or solvent residues.

Q. How can researchers distinguish this compound from structural analogs, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) to separate it from saturated analogs (e.g., 1-phenylhexan-3-ol) based on polarity differences.
  • Spectroscopy :
  • ¹H NMR : The vinyl proton (δ 5.2–5.8 ppm, multiplet) and chlorine-induced deshielding of adjacent protons (δ 4.0–4.5 ppm) are diagnostic.
  • IR : Absence of a carbonyl peak (~1700 cm⁻¹) distinguishes it from oxidized analogs (e.g., phenylhex-5-en-3-one) .
    • Data Table :
Analog Key Feature Distinctive Spectral Marker
1-Phenylhexan-3-olSaturated backboneLack of vinyl protons in ¹H NMR
Phenylhex-5-en-3-oneCarbonyl groupIR peak at ~1700 cm⁻¹

Q. What safety protocols are critical when handling chlorinated alcohols like this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for similar chlorophenols).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with cellulose-based CSPs (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase (90:10 v/v).
  • Derivatization : Convert to diastereomers via reaction with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, followed by standard HPLC .
    • Key Parameters : Enantiomeric excess (ee) >95% requires optimization of flow rate (0.8–1.2 mL/min) and column temperature (25–30°C).

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for SN1/SN2 pathways.
  • Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics using GROMACS .
    • Data Interpretation : Compare computed ΔG‡ values with experimental kinetic data to validate models.

Q. How should researchers address contradictory data in literature regarding the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments using standardized conditions (pH 2–6, 25–80°C) and monitor degradation via LC-MS.
  • Mechanistic Probes : Add radical scavengers (e.g., BHT) or isotopically labeled water (H₂¹⁸O) to identify hydrolysis vs. elimination pathways .
    • Case Study : Discrepancies in half-life (t₁/₂ = 2–24 hours) may arise from trace metal impurities catalyzing decomposition.

Q. What retrosynthetic strategies are viable for this compound, and how can AI tools enhance route planning?

  • Methodological Answer :

  • Retrosynthesis : Disconnect the C-Cl bond to generate 3-phenylhex-5-en-3-ol as a precursor.
  • AI Tools : Platforms like Pistachio or Reaxys propose routes using reaction databases and predict feasibility via Bayesian scoring .
    • Example Route :
  • Step 1 : Epoxidation of 1-phenylhex-5-ene.
  • Step 2 : Acid-catalyzed ring opening to form the alcohol intermediate.
  • Step 3 : Selective chlorination .

Methodological Best Practices

  • Experimental Design : Triangulate data from multiple techniques (e.g., NMR, IR, MS) to confirm structure and purity .
  • Data Contradiction : Use statistical tools (e.g., ANOVA) to assess variability and identify outliers in replicated studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.